REACTION_SMILES
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[C:29]([O:30][BH-:31]([O:32][C:33](=[O:34])[CH3:35])[O:36][C:37](=[O:38])[CH3:39])(=[O:40])[CH3:41].[CH3:11][C:12](=[O:13])[OH:14].[CH3:22][O:23][C:24]([CH3:25])([CH3:26])[O:27][CH3:28].[Cl:43][CH2:44][Cl:45].[NH2:1][c:2]1[s:3][cH:4][cH:5][c:6]1[C:7](=[O:8])[O:9][CH3:10].[Na+:42].[OH:15][C:16]([C:17]([F:18])([F:19])[F:20])=[O:21]>>[NH:1]([c:2]1[s:3][cH:4][cH:5][c:6]1[C:7](=[O:8])[O:9][CH3:10])[CH:24]([CH3:25])[CH3:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccsc1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
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product
|
Smiles
|
COC(=O)c1ccsc1NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |